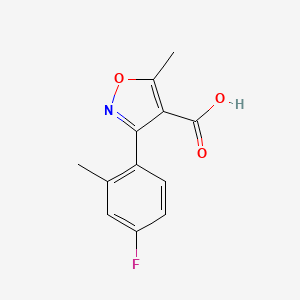
3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that features a fluorinated aromatic ring and an isoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps One common method starts with the fluorination of a suitable aromatic precursor, followed by the formation of the isoxazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions that are scalable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and isoxazole ring play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole: Lacks the carboxylic acid group but shares the core structure.
4-Fluoro-2-methylphenylacetic acid: Similar aromatic ring with a different functional group.
5-Methylisoxazole-4-carboxylic acid: Contains the isoxazole ring and carboxylic acid but lacks the fluorinated aromatic ring.
Uniqueness
3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the combination of its fluorinated aromatic ring and isoxazole moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C12H10FNO3 |
|---|---|
Poids moléculaire |
235.21 g/mol |
Nom IUPAC |
3-(4-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10FNO3/c1-6-5-8(13)3-4-9(6)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16) |
Clé InChI |
XIESADIIQDKCBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C2=NOC(=C2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B13685927.png)

![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685939.png)
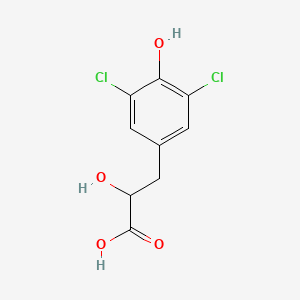
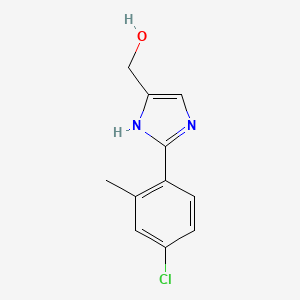

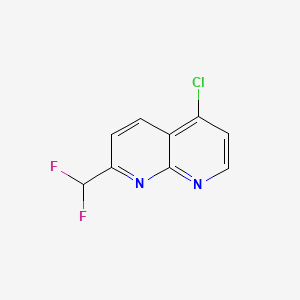
![3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)

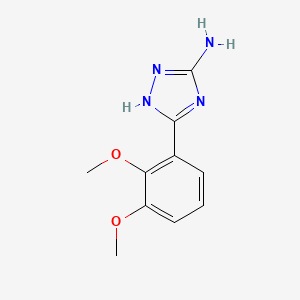
![N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)

![9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13686007.png)

